molecular formula C6H4BrN3O B11892304 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B11892304
M. Wt: 214.02 g/mol
InChI Key: HUOWLENWYPWJAY-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6-position and a hydroxyl group at the 3-position. It has the molecular formula C6H4BrN3O and a molecular weight of 198.02 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-bromo-3-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazolopyridine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyrazolopyridines depending on the nucleophile used.

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alkyl derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows for diverse chemical modifications and potential biological activities. Its specific substitution pattern distinguishes it from other pyrazolopyridine derivatives, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

6-bromo-1,2-dihydropyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C6H4BrN3O/c7-5-1-4-3(2-8-5)6(11)10-9-4/h1-2H,(H2,9,10,11)

InChI Key

HUOWLENWYPWJAY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Br)C(=O)NN2

Origin of Product

United States

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